![molecular formula C9H9N3 B1396006 4-(1-methyl-1H-imidazol-5-yl)pyridine CAS No. 1572047-31-4](/img/structure/B1396006.png)
4-(1-methyl-1H-imidazol-5-yl)pyridine
Overview
Description
“4-(1-methyl-1H-imidazol-5-yl)pyridine” is a compound with the CAS Number: 1572047-31-4 and a molecular weight of 159.19 . The IUPAC name for this compound is also "4-(1-methyl-1H-imidazol-5-yl)pyridine" .
Synthesis Analysis
The synthesis of imidazole derivatives, including “4-(1-methyl-1H-imidazol-5-yl)pyridine”, has been a subject of interest in medicinal chemistry due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “4-(1-methyl-1H-imidazol-5-yl)pyridine” is represented by the linear formula C9H9N3 . The InChI Code for this compound is 1S/C9H9N3/c1-12-7-11-6-9 (12)8-2-4-10-5-3-8/h2-7H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-methyl-1H-imidazol-5-yl)pyridine” include its molecular weight of 159.19 , and it is a solid substance .
Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as “4-(1-methyl-1H-imidazol-5-yl)pyridine”, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Activity
Some derivatives of imidazole have been synthesized and evaluated for antioxidant activity . This makes “4-(1-methyl-1H-imidazol-5-yl)pyridine” a potential candidate for further research in this area.
Pharmaceutical Applications
Imidazole and its derivatives find applications in medicine . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Agrochemical Applications
Imidazole-based compounds also act as selective plant growth regulators, fungicides, and herbicides . This suggests that “4-(1-methyl-1H-imidazol-5-yl)pyridine” could have potential applications in the field of agriculture.
Material Science Applications
Imidazole derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications .
Optoelectronic Devices
This class of aromatic heterocycles has shown potential in optoelectronic devices . The luminescent properties of imidazole derivatives make them suitable for use in these devices .
Sensors
Imidazole derivatives have been used in the development of sensors . Their unique properties make them suitable for detecting and measuring certain conditions or substances .
Confocal Microscopy and Imaging
Imidazole derivatives have been used as emitters for confocal microscopy and imaging . This suggests that “4-(1-methyl-1H-imidazol-5-yl)pyridine” could be used in similar applications.
Safety and Hazards
The safety information for “4-(1-methyl-1H-imidazol-5-yl)pyridine” includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Future Directions
Imidazole derivatives, including “4-(1-methyl-1H-imidazol-5-yl)pyridine”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future directions in this field may involve the development of new imidazole derivatives with improved properties and the exploration of their potential applications in various fields .
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting they induce multiple molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
4-(3-methylimidazol-4-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-7-11-6-9(12)8-2-4-10-5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLBMRNNVPKPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-imidazol-5-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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